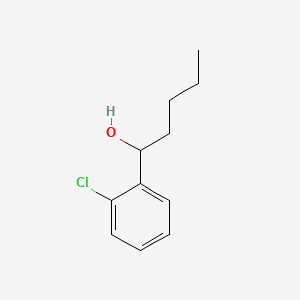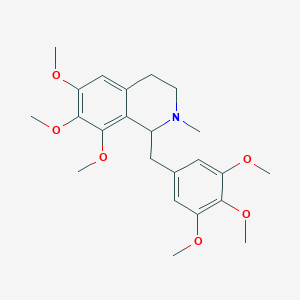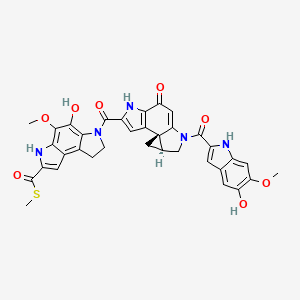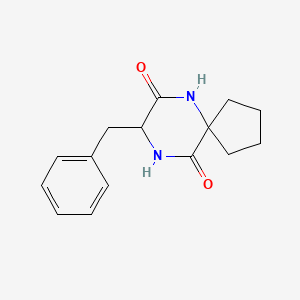
2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including stimulant and antidepressant properties .
Vorbereitungsmethoden
The synthesis of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves several steps. The key intermediate, 2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine, is obtained by condensing 2-benzylthio-α,α-dimethylbenzyl alcohol with chloroacetonitrile in 85% sulfuric acid . This intermediate is then reacted with 2-oxo-3-phenylpiperazine in the presence of sodium hydride and 1-methyl-2-pyrrolidone to yield the final product .
Analyse Chemischer Reaktionen
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, particularly at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzothiazine derivatives.
Biology: The compound has been studied for its potential neuroprotective and antidepressant effects.
Wirkmechanismus
The mechanism of action of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves its interaction with neurotransmitter systems in the brain. It is believed to enhance dopaminergic and serotoninergic mediated processes, leading to its antidepressant and neuroprotective effects . The compound likely targets specific receptors and enzymes involved in neurotransmitter synthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate include:
2-oxo-3-phenylpiperazine: Shares the piperazine moiety but lacks the benzothiazine ring.
4,4-dimethyl-4H-1,3-benzothiazine: Contains the benzothiazine ring but lacks the piperazine moiety.
2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: An intermediate in the synthesis of the target compound.
The uniqueness of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate lies in its combined structural features, which contribute to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
81735-48-0 |
|---|---|
Molekularformel |
C23H25N3O5S |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-phenylpiperazin-2-one;oxalic acid |
InChI |
InChI=1S/C21H23N3OS.C2H2O4/c1-21(2)16-10-6-7-11-17(16)26-18(23-21)14-24-13-12-22-19(20(24)25)15-8-4-3-5-9-15;3-1(4)2(5)6/h3-11,19,22H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NHNZEOPXABIHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCNC(C3=O)C4=CC=CC=C4)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)










